Cas no 50921-71-6 ((E)-3-Cyclopropylbut-2-enoic acid)

(E)-3-Cyclopropylbut-2-enoic acid is a cyclopropyl-substituted unsaturated carboxylic acid with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated double bond adjacent to a cyclopropyl group, offering unique reactivity for cycloaddition and functionalization reactions. The compound's rigid cyclopropyl moiety may enhance stereochemical control in synthetic pathways, while the α,β-unsaturated carboxylic acid functionality allows for further derivatization via nucleophilic or catalytic transformations. This combination of structural features makes it a valuable building block for the development of complex molecules, particularly in medicinal chemistry where cyclopropyl groups are known to influence metabolic stability and binding affinity.
(E)-3-Cyclopropylbut-2-enoic acid structure
50921-71-6 structure
商品名:(E)-3-Cyclopropylbut-2-enoic acid
CAS番号:50921-71-6
MF:C7H10O2
メガワット:126.1531
CID:1084612
PubChem ID:13082642

(E)-3-Cyclopropylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (E)-3-Cyclopropylbut-2-enoic acid
    • (2E)-3-Cyclopropyl-2-butenoic acid
    • (3-CYCLOPROPYLBENZYL)AMINE
    • (E)-3-cyclopropyl-2-butenoic acid
    • (E)-3-Cyclopropyl-2-butensaeure
    • 3-cyclopropylbenzylamine
    • 3-cyclopropyl-benzylamine
    • 3-cyclopropylbut-2(E)-enoic acid
    • AG-H-43017
    • ANW-67492
    • Benzenemethanamine,3-cyclopropyl-
    • CTK5F4708
    • SureCN3176710
    • InChI=1/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+
    • SCHEMBL3139362
    • 50921-71-6
    • (2E)-3-CYCLOPROPYLBUT-2-ENOIC ACID
    • G30614
    • 766-68-7
    • 3-cyclopropylbut-2-enoic acid
    • SCHEMBL3139365
    • 3-Cyclopropylbut-2-enoicacid
    • BS-24537
    • EN300-50572
    • Z352747102
    • A865433
    • AKOS005260347
    • VADJFJIXYOTWIQ-SNAWJCMRSA-
    • インチ: InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+
    • InChIKey: VADJFJIXYOTWIQ-SNAWJCMRSA-N
    • ほほえんだ: C/C(=C\C(=O)O)/C1CC1

計算された属性

  • せいみつぶんしりょう: 126.068079557g/mol
  • どういたいしつりょう: 126.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 37.3Ų

(E)-3-Cyclopropylbut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM308179-10g
(E)-3-Cyclopropylbut-2-enoic acid
50921-71-6 95%
10g
$1150 2023-02-17
Enamine
EN300-50572-0.25g
3-cyclopropylbut-2-enoic acid
50921-71-6 95%
0.25g
$70.0 2023-05-03
Enamine
EN300-50572-5.0g
3-cyclopropylbut-2-enoic acid
50921-71-6 95%
5g
$576.0 2023-05-03
Chemenu
CM308179-10g
(E)-3-Cyclopropylbut-2-enoic acid
50921-71-6 95%
10g
$1150 2021-06-15
Enamine
EN300-50572-10.0g
3-cyclopropylbut-2-enoic acid
50921-71-6 95%
10g
$855.0 2023-05-03
Enamine
EN300-50572-1.0g
3-cyclopropylbut-2-enoic acid
50921-71-6 95%
1g
$199.0 2023-05-03
1PlusChem
1P019WLX-10g
2-Butenoic acid, 3-cyclopropyl-, (E)-
50921-71-6 95%
10g
$1119.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737037-1g
(e)-3-Cyclopropylbut-2-enoic acid
50921-71-6 98%
1g
¥3087.00 2024-05-11
1PlusChem
1P019WLX-5g
2-Butenoic acid, 3-cyclopropyl-, (E)-
50921-71-6 95%
5g
$774.00 2024-05-01
A2B Chem LLC
AV40981-100mg
(E)-3-Cyclopropylbut-2-enoic acid
50921-71-6 95%
100mg
$86.00 2024-04-19

(E)-3-Cyclopropylbut-2-enoic acid 関連文献

(E)-3-Cyclopropylbut-2-enoic acidに関する追加情報

The Comprehensive Overview of (E)-3-Cyclopropylbut-2-enoic Acid (CAS No. 50921-71-6)

Introduction to (E)-3-Cyclopropylbut-2-enoic Acid

(E)-3-Cyclopropylbut-2-enoic acid, with the CAS registry number 50921-71-6, is a fascinating organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a butenoic acid moiety. The (E) configuration denotes the geometric isomerism of the double bond in the molecule, which plays a crucial role in its physical and chemical properties.

The compound's structure is particularly intriguing due to the presence of the cyclopropane ring, a three-membered ring with significant ring strain. This feature not only influences the compound's stability but also contributes to its reactivity in various chemical reactions. The butenoic acid group adds another layer of complexity, introducing carboxylic acid functionality and conjugation effects that are essential for its potential applications.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing (E)-3-cyclopropylbut-2-enoic acid. These methods often involve innovative approaches such as enantioselective catalysis and bio-inspired synthesis, which have significantly enhanced the efficiency and scalability of production processes.

Physical and Chemical Properties

The physical properties of (E)-3-cyclopropylbut-2-enoic acid are heavily influenced by its molecular structure. The compound is typically a white crystalline solid with a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, revealing moderate solubility in polar solvents due to the presence of the carboxylic acid group.

The compound's chemical reactivity is another area of intense research interest. The cyclopropane ring is known for its high strain energy, making it susceptible to various types of ring-opening reactions under specific conditions. Additionally, the conjugated double bond system exhibits interesting electronic properties that make it a promising candidate for applications in organic electronics.

Recent studies have also highlighted the compound's ability to participate in Diels-Alder reactions, where it acts as an electron-deficient dienophile. This reactivity has opened new avenues for its use in constructing complex molecular architectures with potential applications in drug discovery and materials science.

Synthesis and Characterization

The synthesis of (E)-3-cyclopropylbut-2-enoic acid involves a series of carefully designed steps that aim to construct the molecule's intricate structure. Traditional methods often rely on Friedel-Crafts alkylation or acylation reactions to introduce the cyclopropane ring onto an aromatic substrate. However, these methods can be challenging due to issues related to regioselectivity and side reactions.

Recent breakthroughs have introduced more efficient synthetic pathways that utilize transition metal catalysts or biocatalysts to achieve higher yields and better stereocontrol. For instance, enantioselective catalysis using palladium complexes has been successfully employed to synthesize this compound with excellent enantiomeric excess.

The characterization of (E)-3-cyclopropylbut-2-enoic acid typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques provide critical insights into the compound's molecular structure, purity, and stability under different conditions.

Applications in Various Fields

(E)-3-Cyclopropylbut-2-enoic acid has found applications across multiple disciplines due to its unique chemical properties. In pharmacology, it has been investigated as a potential lead compound for drug development targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

In materials science, researchers have explored its use as a building block for constructing advanced materials with tailored electronic properties. For example, self-assembled monolayers incorporating this compound have shown promise for applications in sensors and organic electronics.

The compound's role in biochemistry is another area of active research. It has been identified as a natural product or metabolite in certain biological systems, suggesting potential roles in cellular signaling pathways or metabolic processes.

Future Directions and Research Opportunities

As research on (E)-3-cyclopropylbut-2-enoic acid continues to expand, several promising directions are emerging that could further enhance our understanding of this compound's potential applications.

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